methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate
Overview
Description
methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate is an organic compound with the molecular formula C15H14ClNO2S It is a benzoate ester derivative that features a thioether linkage between a chlorinated aniline and a methyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate typically involves the reaction of 2-amino-5-chlorothiophenol with methyl 2-bromomethylbenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(((2-amino-5-bromophenyl)thio)methyl)benzoate
- Methyl 2-(((2-amino-5-fluorophenyl)thio)methyl)benzoate
- Methyl 2-(((2-amino-5-iodophenyl)thio)methyl)benzoate
Uniqueness
methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Properties
Molecular Formula |
C15H14ClNO2S |
---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-15(18)12-5-3-2-4-10(12)9-20-14-8-11(16)6-7-13(14)17/h2-8H,9,17H2,1H3 |
InChI Key |
POPIURKTCMVEIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CSC2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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